molecular formula C9H10O4 B046940 Methyl 4-methoxysalicylate CAS No. 5446-02-6

Methyl 4-methoxysalicylate

Cat. No. B046940
CAS RN: 5446-02-6
M. Wt: 182.17 g/mol
InChI Key: ZICRWXFGZCVTBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04764525

Procedure details

A solution of 10.0 g (54.9 mmol) methyl 4-methoxysalicylate in 35 ml of dimethyl sulfoxide is treated dropwise with 7.4 g (65.9 mmol) of potassium t-butoxide in 75 ml of dimethylsulfoxide. The resulting pale yellow solution is stirred at 25° C. under nitrogen for 70 minutes. Then 19.7 g (159.8 mmol) of 2-bromopropane is added and the resulting mixture is stirred at 25° C. for 70 hours. The reaction mixture is poured onto 400 ml of H2O and the resulting solution is extracted with diethyl ether (3×125 ml). The combined extracts are washed with aqueous saturated NaCl, dried (Na2SO4) and concentrated in vacuo to give 8.5 g of the crude product as a yellow oil. Flash chromatography (SiO2, 18×65 cm, 15% ethyl acetate-hexane) gives 7.45 g (12.31 g theoretical, 61%) of analytically pure methyl 4-methoxy-2-(1-methylethoxy)benzoate as a colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:13])[C:6](=[CH:11][CH:12]=1)[C:7]([O:9][CH3:10])=[O:8].[CH3:14][C:15](C)([O-])[CH3:16].[K+].BrC(C)C.O>CS(C)=O.C(OCC)(=O)C.CCCCCC>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]([O:13][CH:15]([CH3:16])[CH3:14])[CH:4]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=C(C(C(=O)OC)=CC1)O
Name
Quantity
7.4 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
35 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
75 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
19.7 g
Type
reactant
Smiles
BrC(C)C
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
O
Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting pale yellow solution is stirred at 25° C. under nitrogen for 70 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture is stirred at 25° C. for 70 hours
Duration
70 h
EXTRACTION
Type
EXTRACTION
Details
the resulting solution is extracted with diethyl ether (3×125 ml)
WASH
Type
WASH
Details
The combined extracts are washed with aqueous saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give 8.5 g of the crude product as a yellow oil

Outcomes

Product
Details
Reaction Time
70 min
Name
Type
product
Smiles
COC1=CC(=C(C(=O)OC)C=C1)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.